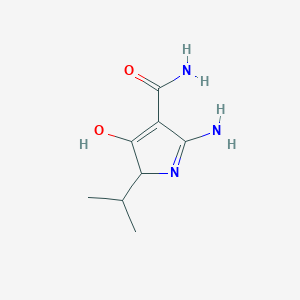![molecular formula C4H4ClN3O4S B13169925 2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid](/img/structure/B13169925.png)
2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid is a chemical compound known for its unique structure and reactivity It contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms, and a chlorosulfonyl group attached to the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced analytical techniques ensures that the compound is produced in large quantities while maintaining high standards of safety and environmental compliance .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The triazole ring can participate in [2+2] cycloaddition reactions with alkenes, forming cycloadducts.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and alkenes for cycloaddition reactions. The conditions often involve the use of solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cycloaddition reactions can produce cycloadducts with unique structural features .
Applications De Recherche Scientifique
2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid involves its reactivity with various molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows the compound to modify the structure and function of target molecules, leading to its effects in different applications. The triazole ring also contributes to the compound’s reactivity and stability, making it a versatile reagent in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-(Chlorosulfonyl)phenyl]acetic acid: This compound has a similar chlorosulfonyl group but differs in the structure of the aromatic ring.
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: Another compound with a chlorosulfonyl group, but with additional halogen substituents on the aromatic ring.
Chlorosulfonyl isocyanate: A versatile reagent in organic synthesis with a different functional group arrangement.
Uniqueness
2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid is unique due to the presence of the triazole ring, which imparts specific reactivity and stability characteristics. This makes it distinct from other compounds with similar functional groups but different ring structures. The combination of the triazole ring and the chlorosulfonyl group provides a unique platform for chemical modifications and applications in various fields .
Propriétés
Formule moléculaire |
C4H4ClN3O4S |
|---|---|
Poids moléculaire |
225.61 g/mol |
Nom IUPAC |
2-(4-chlorosulfonyltriazol-2-yl)acetic acid |
InChI |
InChI=1S/C4H4ClN3O4S/c5-13(11,12)3-1-6-8(7-3)2-4(9)10/h1H,2H2,(H,9,10) |
Clé InChI |
ALLNVCZVGPZKCL-UHFFFAOYSA-N |
SMILES canonique |
C1=NN(N=C1S(=O)(=O)Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


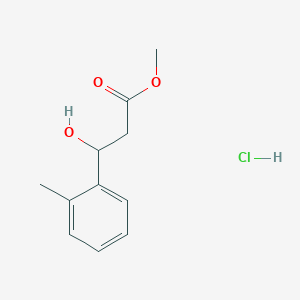

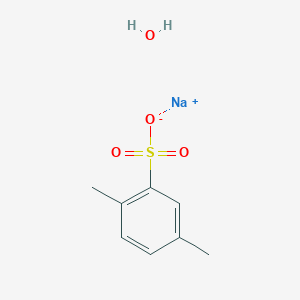
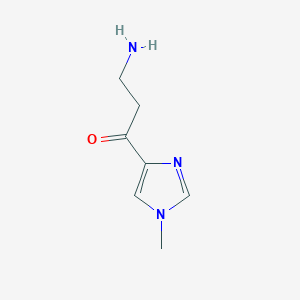



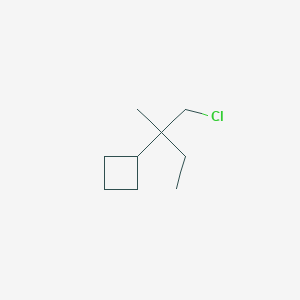
![7,7-Difluorobicyclo[4.1.0]heptan-2-ol](/img/structure/B13169916.png)
![Methyl[(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)methyl]amine](/img/structure/B13169939.png)
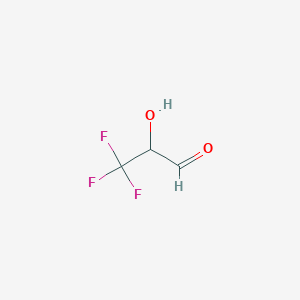
![1-[(2-Bromoethyl)sulfanyl]-3-(trifluoromethyl)benzene](/img/structure/B13169955.png)
